molecular formula C8H6FN B068015 3-Fluoro-4-methylbenzonitrile CAS No. 170572-49-3

3-Fluoro-4-methylbenzonitrile

Cat. No.: B068015
CAS No.: 170572-49-3
M. Wt: 135.14 g/mol
InChI Key: KUQQONVKIURIQU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzonitrile is an aromatic organic compound with the molecular formula C8H6FN. It is a derivative of benzonitrile, where a fluorine atom is substituted at the third position and a methyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

3-Fluoro-4-methylbenzonitrile is a derivative of benzonitrile Benzonitrile and its derivatives are widely used in the pharmaceutical industry as intermediates .

Mode of Action

It’s known that the compound has been used in quantum chemistry calculations by density functional theory (dft) with b3lyp using 6-311++g(d,p) basis set . This suggests that the compound might interact with its targets at the quantum level, causing changes in their energy states.

Biochemical Pathways

It’s known that benzonitrile derivatives can have wide applications, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound is soluble in methanol , which suggests it could be well-absorbed in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

It’s known that the compound has been used in the field of non-linear optics , suggesting that it might have effects on the molecular level that influence light propagation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s known that the compound should be stored in a sealed and dry environment at room temperature . This suggests that moisture and temperature could affect the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile compound. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride or thionyl chloride .

Industrial Production Methods

In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    4-Fluoro-3-methylbenzonitrile: Fluorine and methyl groups are positioned differently on the benzene ring.

    3-Fluoro-4-methylbenzoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

3-Fluoro-4-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and nitrile groups makes it a valuable intermediate in organic synthesis and a useful probe in biochemical research .

Properties

IUPAC Name

3-fluoro-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQQONVKIURIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342862
Record name 3-Fluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170572-49-3
Record name 3-Fluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methylbenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Copper(I) cyanide (Aldrich, 3.6 g, 40 mmol) was added to a solution of 4-bromo-2-fluorotoluene (Aldrich, 5 g, 27 mmol) in DMF (60 mL). The reaction mixture was heated at 150° C. for 11 hours. After cooling to room temperature, the mixture was partitioned between water and EtOAc (500 mL each). The organic layer was dried (MgSO4), and solvent was removed under vacuum to give the title compound (2.08, 58%). 1HNMR (CDCl3) δ2.36 (s, 3H), 7.30 (m, 3H), 7.35 (d, 1H, J=8.1 Hz).
Name
Copper(I) cyanide
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic data of 3-fluoro-4-methylbenzonitrile?

A1: this compound is an aromatic compound with a molecular formula of C8H6FN and a molecular weight of 135.14 g/mol []. Its structure consists of a benzene ring with a methyl group (CH3) at position 4 and a fluorine atom (F) at position 3, relative to the nitrile group (CN) at position 1. Spectroscopic data, including FTIR and FT-Raman spectra, have been experimentally determined and compared with theoretical calculations [].

Q2: How do computational chemistry methods contribute to understanding this compound's properties?

A2: Density functional theory (DFT) calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have been employed to predict various molecular properties of this compound []. These properties include optimized molecular geometry, Mulliken atomic charges, HOMO-LUMO energy gap, polarizability, and first-order hyperpolarizability. This information provides insights into the compound's reactivity, electronic structure, and potential for non-linear optical applications.

Q3: What is the significance of the HOMO-LUMO energy gap in this compound?

A3: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and stability []. A smaller HOMO-LUMO gap suggests higher reactivity and potential for intermolecular interactions. In the case of this compound, the observed gap provides evidence for the existence of such interactions within its structure.

Q4: Can this compound be used as a building block for other compounds?

A4: Yes, this compound serves as a key starting material in the synthesis of more complex molecules. One example is its use in synthesizing a novel triazole antifungal agent, CS-758 []. This synthesis involves utilizing the Horner-Wadsworth-Emmons reaction to stereoselectively produce a precursor (E,E)-aldehyde from this compound.

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